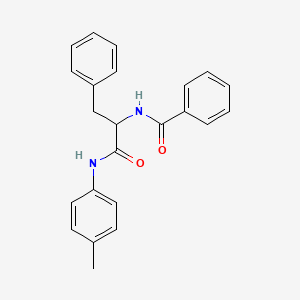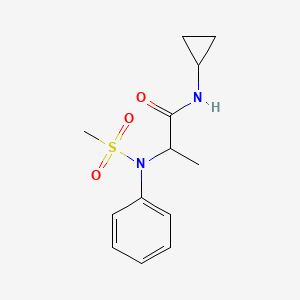
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMDA and is synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate is not fully understood. However, studies have suggested that PMDA exerts its biological activity through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that PMDA has various biochemical and physiological effects such as inhibition of cell proliferation, induction of cell cycle arrest, and modulation of immune response. PMDA has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate in lab experiments are its high purity, stability, and ease of synthesis. However, the limitations of using PMDA in lab experiments are its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and fungal infections. Another direction is to investigate its potential as a monomer for the synthesis of polymers with unique properties. Furthermore, the development of new synthesis methods for PMDA and its derivatives could also be a future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The synthesis of PMDA involves a multi-step process, and its mechanism of action is not fully understood. PMDA has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for research on this compound, which could lead to the development of new therapeutic agents and materials.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, PMDA has been used as a building block for the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and biologically active molecules. In medicinal chemistry, PMDA has shown potential as an anticancer agent, anti-inflammatory agent, and antifungal agent. In material science, PMDA has been used as a monomer for the synthesis of polymers with unique properties such as thermal stability and high glass transition temperature.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-13-2-5-15(6-3-13)24-12-19(21)25-11-16(20)14-4-7-17-18(10-14)23-9-8-22-17/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBLBWTUKOXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(diphenylmethyl)-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B3970255.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3970263.png)

![N-[(2S*,4R*,6S*)-2-benzyl-6-(4-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3970290.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)

![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)

![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3970357.png)